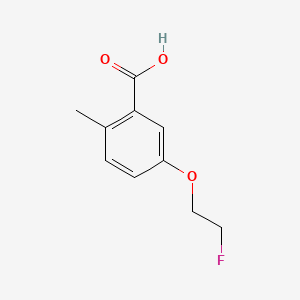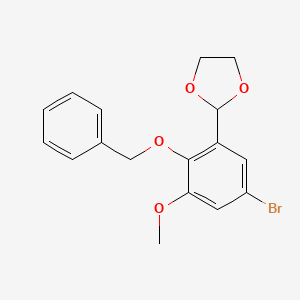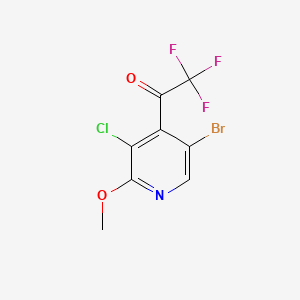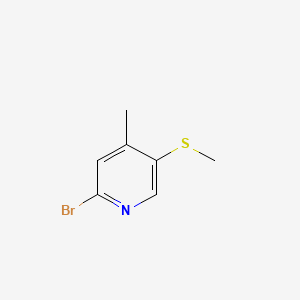
2-Bromo-4-methyl-5-(methylthio)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Bromo-4-methyl-5-(methylthio)pyridine is an organic compound with the molecular formula C6H6BrNS. It is a derivative of pyridine, characterized by the presence of a bromine atom at the 2-position, a methyl group at the 4-position, and a methylthio group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-4-methyl-5-(methylthio)pyridine can be achieved through several methods. One common approach involves the bromination of 4-methyl-5-(methylthio)pyridine using bromine or a brominating agent under controlled conditions . Another method includes the use of Suzuki-Miyaura coupling reactions, which involve the coupling of 4-methyl-5-(methylthio)pyridine with a suitable boronic acid derivative in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale bromination reactions. These reactions are carried out in reactors with precise temperature and pressure control to ensure high yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-Bromo-4-methyl-5-(methylthio)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and bases like sodium hydride or potassium carbonate.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are used.
Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically employed.
Propiedades
Fórmula molecular |
C7H8BrNS |
|---|---|
Peso molecular |
218.12 g/mol |
Nombre IUPAC |
2-bromo-4-methyl-5-methylsulfanylpyridine |
InChI |
InChI=1S/C7H8BrNS/c1-5-3-7(8)9-4-6(5)10-2/h3-4H,1-2H3 |
Clave InChI |
FEWAKJZBLWJLDI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1SC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



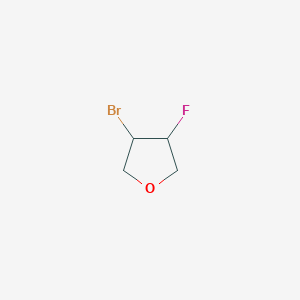




![4'-Bromo-3'-methoxy-[1,1'-biphenyl]-4-carbaldehyde](/img/structure/B14775617.png)
![1,3-Bis[(1S)-1-phenylethyl]-1H-imidazolium Tetrafluoroborate](/img/structure/B14775628.png)

![N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridazine-3-carboxamide](/img/structure/B14775643.png)

